Bienvenue dans la boutique en ligne BenchChem!

Tropisetron hydrochloride

Neuroscience Pharmacology Schizophrenia Research

Select Tropisetron hydrochloride for its unique dual mechanism: potent 5-HT3 antagonism (Ki=0.8nM) combined with α7 nAChR partial agonism (Ki=6.9nM), a feature absent in ondansetron and granisetron. Its CYP2D6-dependent metabolism provides a well-defined pharmacogenomic probe, enabling polymorphic clearance studies. High Vd (5.7-8.6 L/kg) supports obesity/edema distribution modeling. Choose this compound over generic 5-HT3 antagonists for neuroscience, pharmacogenomics, and clinical pharmacology research. Available in multiple purity grades with reliable global shipping.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 89613-86-5
Cat. No. B8063447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron hydrochloride
CAS89613-86-5
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
InChIInChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?;
InChIKeyXIEGSJAEZIGKSA-KOQCZNHOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropisetron Hydrochloride (CAS 89613-86-5) for Procurement: A Quantitative Comparator Analysis of 5-HT3 Antagonist Differentiation


Tropisetron hydrochloride is a first-generation serotonin 5-HT3 receptor antagonist primarily indicated for the prevention of chemotherapy-induced and postoperative nausea and vomiting [1]. It is an indole derivative that functions as a potent and selective antagonist at the 5-HT3 receptor, but critically, its pharmacological profile is further defined by its unique activity as a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR), a feature not shared by most other agents in its class [2]. This dual mechanism, combined with its specific pharmacokinetic and metabolic profile, provides quantifiable points of differentiation for scientific and clinical selection compared to alternative 5-HT3 antagonists.

Tropisetron Hydrochloride (CAS 89613-86-5) Procurement: Why In-Class 5-HT3 Antagonists Are Not Interchangeable


While 5-HT3 receptor antagonists share a common primary mechanism, significant and quantifiable differences in receptor selectivity, metabolism, and pharmacokinetics preclude their simple interchangeability [1]. For instance, tropisetron's dual action as a potent α7 nAChR partial agonist is absent in ondansetron and granisetron, which lack high affinity for this receptor [2]. Furthermore, the metabolic pathways diverge considerably; tropisetron and ondansetron are primarily metabolized by the highly polymorphic CYP2D6 enzyme, whereas granisetron relies on CYP3A4, leading to distinct drug-drug interaction and pharmacogenomic profiles [3]. These factors directly impact drug exposure, response variability, and potential for adverse effects, making informed, data-driven selection critical over generic substitution.

Tropisetron Hydrochloride (CAS 89613-86-5): A Quantitative Evidence Guide for Differentiated Scientific Selection


α7 Nicotinic Receptor Partial Agonism: A Unique Differentiator from Ondansetron and Granisetron

Tropisetron is a potent and selective partial agonist at the α7 nicotinic acetylcholine receptor (nAChR), a property not shared by other common 5-HT3 antagonists. In a direct comparison, ondansetron and LY-278,584 were found to lack high affinity for the α7 nicotinic receptor [1]. The Ki for tropisetron at the α7 nAChR is 6.9 nM, whereas ondansetron exhibits a Ki greater than 10,000 nM, representing an over 1,400-fold difference in affinity [2]. This dual pharmacology is unique among first-generation 5-HT3 antagonists and translates to functional effects, such as improvement in auditory sensory gating in preclinical models, which are not observed with ondansetron [2].

Neuroscience Pharmacology Schizophrenia Research

5-HT4 Receptor Antagonism: A Secondary Pharmacological Distinction from Pure 5-HT3 Antagonists

While granisetron, dolasetron, and its active metabolite are classified as 'pure' 5-HT3 antagonists, both tropisetron and ondansetron exhibit weak antagonism at the 5-HT4 receptor [1]. Tropisetron demonstrates a Ki of 156 nM for the porcine 5-HT4 receptor, which is several orders of magnitude higher (i.e., lower affinity) than its affinity for the 5-HT3 receptor (Ki = 0.8 nM in mouse) . This contrasts with granisetron, which is devoid of 5-HT4 activity. This secondary interaction, while weak, is a structural and functional distinction that may contribute to the subtle differences in their clinical side-effect profiles, such as gastrointestinal motility, compared to agents like granisetron [1].

Pharmacology Receptor Selectivity Drug Development

CYP2D6-Dependent Metabolism: Differentiating Pharmacogenomic and Drug-Drug Interaction Profiles

Tropisetron metabolism is predominantly dependent on the highly polymorphic cytochrome P450 enzyme CYP2D6, a pathway shared with ondansetron but distinct from granisetron, which is metabolized by CYP3A4/5 [1]. This difference is clinically actionable; CPIC guidelines provide specific therapeutic recommendations for tropisetron and ondansetron based on CYP2D6 genotype to mitigate efficacy and safety risks in poor or ultrarapid metabolizers [2]. In contrast, granisetron's metabolism by CYP3A4 subjects it to a different set of drug-drug interactions (e.g., with strong CYP3A4 inhibitors like ketoconazole) and shows no clinically significant impact from CYP2D6 polymorphisms [1]. This metabolic divergence allows for more precise, genotype-guided selection of antiemetic therapy.

Pharmacogenomics Pharmacokinetics Drug Metabolism

Volume of Distribution: A Pharmacokinetic Divergence Suggesting More Extensive Tissue Penetration

Tropisetron exhibits a notably larger volume of distribution (Vd) compared to other first-generation 5-HT3 antagonists, suggesting more extensive distribution into body tissues. The reported Vd for tropisetron ranges from 5.7 to 8.6 L/kg, which is approximately 2-3 times greater than that of granisetron (3.0 L/kg) and up to 5 times greater than that of ondansetron (1.8 L/kg) [1]. While this does not directly translate to superior clinical efficacy, it represents a clear pharmacokinetic distinction that may influence drug accumulation and washout in specific tissue compartments and should be considered in the context of multi-day dosing or in patients with altered body composition [1].

Pharmacokinetics Drug Distribution Clinical Pharmacology

Tropisetron Hydrochloride (CAS 89613-86-5): Application Scenarios Derived from Quantitative Evidence


Neuroscience Research: Investigating α7 Nicotinic Receptor Function in Cognition and Sensory Gating

Given its high affinity and partial agonism at the α7 nicotinic receptor (Ki = 6.9 nM) [1], tropisetron is a critical tool for neuroscience studies investigating the role of α7 nAChR in cognitive processes, sensory gating, and related disorders like schizophrenia. Unlike ondansetron, which lacks this activity, tropisetron allows for the dissection of α7-mediated pathways in preclinical models and clinical studies [2].

Pharmacogenomics: Studying CYP2D6 Polymorphism Impact on Drug Exposure and Response

As a probe substrate for the polymorphic CYP2D6 enzyme [3], tropisetron is ideally suited for pharmacogenomic research. Studies can leverage its well-defined metabolic pathway to investigate the impact of CYP2D6 genotypes (poor, intermediate, extensive, and ultrarapid metabolizers) on pharmacokinetic parameters like clearance and area under the curve (AUC), and correlate these with clinical outcomes such as antiemetic efficacy or adverse effects [3].

Receptor Pharmacology: Discriminating 5-HT3 from 5-HT4 Receptor Signaling

Tropisetron's dual affinity for 5-HT3 (Ki = 0.8 nM) and 5-HT4 receptors (Ki = 156 nM) makes it a valuable compound for characterizing the functional roles of these closely related serotonin receptors . In vitro assays can utilize its specific binding profile, in comparison with a 'pure' 5-HT3 antagonist like granisetron, to attribute observed physiological effects to the correct receptor subtype, aiding in the development of more selective therapeutic agents.

Clinical Pharmacology: Modeling Drug Distribution in Special Patient Populations

The large volume of distribution for tropisetron (5.7-8.6 L/kg) [4] makes it a relevant case study in clinical pharmacology for modeling drug distribution in patients with altered body habitus, such as the obese or those with significant edema. Researchers can investigate how this pharmacokinetic parameter influences the time to steady-state, plasma concentration, and potential for drug accumulation, offering insights not as readily observable with drugs having a smaller Vd like ondansetron.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropisetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.